Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 1354952-02-5
VCID: VC2828216
InChI: InChI=1S/C12H11NO2S/c1-8-7-16-11(13-8)9-4-3-5-10(6-9)12(14)15-2/h3-7H,1-2H3
SMILES: CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)OC
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29 g/mol

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate

CAS No.: 1354952-02-5

Cat. No.: VC2828216

Molecular Formula: C12H11NO2S

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate - 1354952-02-5

Specification

CAS No. 1354952-02-5
Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
IUPAC Name methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate
Standard InChI InChI=1S/C12H11NO2S/c1-8-7-16-11(13-8)9-4-3-5-10(6-9)12(14)15-2/h3-7H,1-2H3
Standard InChI Key OWKUDSAXXSXSKN-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)OC
Canonical SMILES CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)OC

Introduction

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate is a thiazole derivative, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This compound is distinguished by a methyl group at the 4-position of the thiazole ring and a benzoate ester group attached at the 3-position. Its molecular formula is CHNOS, with a molecular weight of 249.29 g/mol. The compound has garnered significant attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Methods

The synthesis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-methylthiazole-2-carboxylic acid with methanol in the presence of a dehydrating agent like sulfuric acid to form the ester. Industrial production may utilize similar synthetic routes on a larger scale, employing continuous flow reactors and automated systems to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.

Antimicrobial Activity

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound are as follows:

Bacterial StrainMIC (µg/mL)Comparison with Control (Oxytetracycline)
Gram-positive bacteria7.88 times higher than control
Gram-negative bacteria15.616 times higher than control

These findings suggest its potential as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has shown cytotoxic effects against several cancer cell lines. For instance, it has been effective against Jurkat (T-cell leukemia) and A-431 (epidermoid carcinoma) cell lines, with IC values comparable to those of Doxorubicin.

Cell LineIC (µg/mL)Reference Drug Comparison
Jurkat (T-cell leukemia)<1.61Comparable to Doxorubicin
A-431 (epidermoid carcinoma)<1.98Comparable to Doxorubicin

Anti-inflammatory Effects

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases.

Research Findings and Case Studies

Several studies have highlighted the effectiveness of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate in various biological assays:

  • Antimicrobial Efficacy: The compound has been evaluated against resistant bacterial strains, confirming its role as a promising candidate for treating infections caused by antibiotic-resistant bacteria.

  • Cytotoxicity Testing: In vitro assays revealed significant reductions in cell proliferation in cancer cell lines while exhibiting minimal toxicity to normal cells.

  • Inflammation Models: Animal models treated with this compound showed reduced symptoms of inflammation compared to untreated controls.

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